molecular formula C32H26N6O4S2 B13853047 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one

4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one

Cat. No.: B13853047
M. Wt: 622.7 g/mol
InChI Key: KIGDIRGFCHEIJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds involves complex organic reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the corresponding tricyclic indole .

Industrial Production Methods

Industrial production methods for these compounds are not publicly disclosed due to proprietary reasons. they are produced in compliance with regulatory guidelines and are provided with comprehensive characterization data .

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) and methanol (MeOH). The reactions are typically carried out under reflux conditions .

Major Products Formed

The major products formed from these reactions are tricyclic indoles and other related compounds .

Scientific Research Applications

These compounds are primarily used in the following scientific research applications:

    Chemistry: Used in analytical method development and method validation.

    Biology: Studied for their interactions with biological molecules.

    Medicine: Used in the quality control of Omeprazole, a proton pump inhibitor.

    Industry: Employed in the commercial production of Omeprazole

Mechanism of Action

The mechanism of action of these compounds involves their interaction with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). They inhibit the activity of this enzyme, thereby reducing the secretion of hydrogen ions (H+) into the gastric lumen.

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole EP Impurity F
  • Esomeprazole Sodium EP Impurity G
  • Omeprazole USP Related Compound G

Uniqueness

These compounds are unique due to their specific chemical structure and their role as impurities in Omeprazole. They are used in various analytical and quality control applications, making them essential for ensuring the efficacy and safety of Omeprazole .

Properties

Molecular Formula

C32H26N6O4S2

Molecular Weight

622.7 g/mol

IUPAC Name

4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one

InChI

InChI=1S/2C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19;1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h2*4-7H,1-3H3

InChI Key

KIGDIRGFCHEIJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC.CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC

Origin of Product

United States

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